(2R)-2-(Methoxymethyl)-1-(3-phenylprop-1-en-1-yl)pyrrolidine
Description
Chemical Identity and IUPAC Nomenclature
The systematic IUPAC name for this compound is (2R)-2-(methoxymethyl)-1-[(E)-3-phenylprop-1-en-1-yl]pyrrolidine , reflecting its stereochemistry and substituent arrangement. The pyrrolidine ring serves as the core structure, with the following key features:
- A methoxymethyl group (-CH2-O-CH3) at the C2 position in the R configuration.
- A 3-phenylprop-1-en-1-yl group (-CH2-CH2-C6H5) attached to the nitrogen atom at the N1 position, with the double bond geometry specified as E (trans) by default unless otherwise noted.
The structural formula can be represented as:
SMILES : CC@HN1C(CCC1)=CHCC2=CC=CC=C2
InChIKey : Derived from stereochemical descriptors, this compound’s InChIKey would follow patterns observed in related pyrrolidines, such as CHPRFKYDQRKRRK-LURJTMIESA-N for the (S)-enantiomer of 2-(methoxymethyl)pyrrolidine.
Table 1: Key structural descriptors of (2R)-2-(methoxymethyl)-1-(3-phenylprop-1-en-1-yl)pyrrolidine
| Property | Description |
|---|---|
| Molecular Formula | C15H21NO |
| Molecular Weight | 231.33 g/mol |
| Chiral Centers | C2 (R configuration) |
| Functional Groups | Tertiary amine, ether, alkene, aromatic ring |
The stereoelectronic effects of the methoxymethyl group and the conjugated alkene in the 3-phenylprop-1-en-1-yl substituent influence the compound’s reactivity and molecular interactions.
Historical Context of Pyrrolidine Derivatives in Organic Chemistry
Pyrrolidine derivatives have played a pivotal role in organic synthesis since the early 20th century. The unsubstituted pyrrolidine ring, first characterized in 1935, gained prominence as a catalyst in enamine chemistry, enabling carbonyl alkylation reactions via the Stork enamine mechanism. Over time, modifications such as N-alkylation and C2 functionalization (e.g., methoxymethyl groups) expanded their utility in asymmetric catalysis and drug design.
The introduction of arylpropenyl groups at the nitrogen atom, as seen in the target compound, emerged from efforts to enhance steric and electronic tuning. For instance, 1-(2-phenylethyl)pyrrolidine (PEP) and its derivatives demonstrated applications in neurotransmitter analog synthesis, inspiring further exploration of N-arylalkyl substituents. The 3-phenylprop-1-en-1-yl group in the target compound likely originated from synthetic strategies developed for α-pyrrolidinophenones, which are studied as cathinone analogs.
Table 2: Evolution of key pyrrolidine derivatives
The structural progression from simple pyrrolidine to advanced derivatives underscores the scaffold’s adaptability in addressing challenges in stereoselective synthesis.
Significance of Chiral Centers in (2R)-Configured Pyrrolidines
The C2 chiral center in (2R)-2-(methoxymethyl)-1-(3-phenylprop-1-en-1-yl)pyrrolidine governs its three-dimensional arrangement, critically influencing its interactions with chiral environments. In asymmetric catalysis, the R configuration at C2 can dictate enantioselectivity by orienting the methoxymethyl group to stabilize transition states through hydrogen bonding or steric effects. For example, (S)-2-(methoxymethyl)pyrrolidine has been employed as an organocatalyst in cross-aldol reactions, achieving enantiomeric excesses >90%.
The compound’s chirality also has implications in medicinal chemistry. Pyrrolidine rings with C2 substituents are common in bioactive molecules, where their configuration affects binding to enzymatic pockets. In neuronal nitric oxide synthase (nNOS) inhibitors, chiral pyrrolidines exhibit up to 100-fold selectivity over related isoforms due to precise stereochemical matching.
Stereochemical Analysis :
- Optical Rotation : Analogous compounds like (S)-(+)-2-(methoxymethyl)pyrrolidine show [α]20/D = +2.4° (c = 2, benzene), suggesting measurable optical activity for the target compound.
- Refractive Index : Expected to align with lit. values for similar pyrrolidines (e.g., n20/D ≈ 1.445).
The interplay between the C2 chirality and the N-arylpropenyl group’s geometry may enable unique supramolecular interactions, positioning this compound as a candidate for advanced enantioselective applications.
Properties
CAS No. |
651718-43-3 |
|---|---|
Molecular Formula |
C15H21NO |
Molecular Weight |
231.33 g/mol |
IUPAC Name |
(2R)-2-(methoxymethyl)-1-(3-phenylprop-1-enyl)pyrrolidine |
InChI |
InChI=1S/C15H21NO/c1-17-13-15-10-6-12-16(15)11-5-9-14-7-3-2-4-8-14/h2-5,7-8,11,15H,6,9-10,12-13H2,1H3/t15-/m1/s1 |
InChI Key |
AZBJBYQJYQNJRV-OAHLLOKOSA-N |
Isomeric SMILES |
COC[C@H]1CCCN1C=CCC2=CC=CC=C2 |
Canonical SMILES |
COCC1CCCN1C=CCC2=CC=CC=C2 |
Origin of Product |
United States |
Preparation Methods
Key Starting Materials
(2R)-2-(Methoxymethyl)pyrrolidine
The primary starting material for most synthetic routes to the target compound is (2R)-2-(methoxymethyl)pyrrolidine, which has the following specifications:
| Parameter | Specification |
|---|---|
| CAS | 84025-81-0 |
| Molecular Formula | C6H13NO |
| Molecular Weight | 115.17 g/mol |
| Physical Form | Colorless liquid |
| Specific Rotation | -32.5° to -36.5° (20°C, 589nm) (c=2 in aq HCl) |
| Boiling Point | 62.0°C (40.0 mmHg) |
| Flash Point | 45°C |
| Density | 0.9320 g/mL |
| Purity | ≥97.5% (GC) |
This chiral pyrrolidine derivative serves as the foundation for introducing the 3-phenylprop-1-en-1-yl group at the nitrogen position.
Phenylprop-1-en-1-yl Precursors
Several precursors can be used to introduce the 3-phenylprop-1-en-1-yl moiety, including:
- Cinnamyl halides (3-phenylprop-2-en-1-yl halides)
- Cinnamyl alcohols with activation
- α,β-Unsaturated carbonyl compounds derived from phenylpropenal
Synthetic Approaches to (2R)-2-(Methoxymethyl)-1-(3-phenylprop-1-en-1-yl)pyrrolidine
Direct N-Alkylation Route
The most straightforward approach involves the direct N-alkylation of (2R)-2-(methoxymethyl)pyrrolidine with a suitable cinnamyl halide or activated cinnamyl alcohol.
General Reaction Scheme
(2R)-2-(Methoxymethyl)pyrrolidine + Cinnamyl halide → (2R)-2-(Methoxymethyl)-1-(3-phenylprop-1-en-1-yl)pyrrolidine
Detailed Procedure
- A solution of (2R)-2-(methoxymethyl)pyrrolidine (1.0 equiv) is prepared in a dry, aprotic solvent such as tetrahydrofuran (THF) or dichloromethane (CH2Cl2).
- The solution is cooled to 0°C under an inert atmosphere (nitrogen or argon).
- A base (1.1-1.5 equiv) such as triethylamine (Et3N) or potassium carbonate (K2CO3) is added to scavenge the generated hydrogen halide.
- Cinnamyl bromide or chloride (1.0-1.2 equiv) is added dropwise.
- The reaction mixture is allowed to warm to room temperature and stirred for 5-24 hours.
- After completion (monitored by TLC or GC-MS), the reaction mixture is quenched with water and extracted with an organic solvent.
- The extract is dried, concentrated, and purified by column chromatography to yield the target compound.
This method is analogous to the procedure described for copper-catalyzed preparation of chiral propargylamines in the patent literature, where (2R)-2-(methoxymethyl)pyrrolidine (1.15 g, 10.0 mmol) was used in a stereoselective reaction.
Copper-Catalyzed Three-Component Coupling
A more sophisticated approach involves a copper-catalyzed three-component coupling reaction, inspired by the synthesis of chiral ferrocene derivatives.
Reaction Components
- (2R)-2-(Methoxymethyl)pyrrolidine
- Phenylacetylene or styrene derivative
- Aldehyde component (e.g., formaldehyde or acetaldehyde)
- Copper(I) catalyst (typically CuCl or CuBr)
Procedure
- In a dried reaction vessel, a copper(I) salt (5-10 mol%), molecular sieves (4Å), and dry toluene are combined.
- (2R)-2-(Methoxymethyl)pyrrolidine (1.0 equiv), phenylacetylene or styrene (1.0-1.2 equiv), and an aldehyde (1.0-1.2 equiv) are added in succession.
- The reaction mixture is stirred at room temperature for 3-5 days under an inert atmosphere.
- After completion, the mixture is filtered through Celite, concentrated, and purified by column chromatography.
This approach follows the protocol described in the patent literature where a 1:1:1 ratio of reactants was found to be advantageous, with the exclusion of water having a beneficial effect on the reaction.
Enamine Formation and Functionalization
An alternative approach involves forming an enamine intermediate from (2R)-2-(methoxymethyl)pyrrolidine and a suitable aldehyde or ketone, followed by functionalization to introduce the phenyl group.
Enamine Formation
- (2R)-2-(Methoxymethyl)pyrrolidine (1.0 equiv) and an appropriate aldehyde or ketone (1.0 equiv) are dissolved in benzene or toluene (approximately 300 mL per mol of ketone).
- The mixture is refluxed for 5-10 hours with azeotropic removal of water using a Dean-Stark apparatus.
- Excess pyrrolidine and solvent are removed under reduced pressure to yield the enamine intermediate.
Enamine Functionalization
The enamine intermediate can be functionalized through various methods:
- Palladium-catalyzed cross-coupling with aryl halides
- Addition of electrophiles followed by elimination
- Rearrangement reactions to introduce the required unsaturation
Advanced Synthetic Methods
Asymmetric Synthesis via Hajos-Parrish-Eder-Sauer-Wiechert Reaction
Building on the approach pioneered by Hoffmann-La Roche and Schering AG, this method utilizes the asymmetric intramolecular aldol reaction catalyzed by proline derivatives such as (2R)-2-(methoxymethyl)pyrrolidine.
Palladium-Catalyzed Coupling Approach
This method employs a palladium-catalyzed multicomponent reaction (MCR) for the synthesis of highly substituted pyrrolidines, as described in research on strategic combinations of transition metal catalysis.
Reaction Scheme
The reaction involves:
- Formation of an organolithium or organozinc reagent from the pyrrolidine derivative
- Transmetallation with zinc chloride
- Palladium-catalyzed Negishi coupling to introduce the aryl group
- Subsequent elimination to form the desired unsaturated derivative
Directed Metalation of Pyrrolidines
Based on the work by O'Brien and colleagues, this approach uses directed metalation of N-protected pyrrolidines:
Optimization of Reaction Conditions
Temperature Effects
The temperature control is critical for various steps in the synthesis:
| Reaction Step | Optimal Temperature Range | Effect on Yield/Selectivity |
|---|---|---|
| N-Alkylation | 0°C to room temperature | Higher temperatures lead to N-alkylation, while lower temperatures favor C-alkylation |
| Cu-Catalyzed Coupling | -10°C to +30°C | Temperature control critical for diastereoselectivity |
| Enamine Formation | Reflux (80-110°C) | Higher temperatures accelerate water removal |
| Pd-Catalyzed Coupling | 40-60°C | Temperature affects catalyst activity and selectivity |
Research on similar compounds indicates that the diastereoselectivities in copper-catalyzed reactions are generally greater than 90% de, preferably greater than 95% de, and very particularly preferably greater than 98% de when proper temperature control is maintained.
Solvent Selection
The choice of solvent significantly impacts reaction efficiency:
| Solvent | Recommended For | Advantages |
|---|---|---|
| Toluene | Enamine formation, Cu-catalyzed coupling | Facilitates water removal, compatible with molecular sieves |
| THF | N-Alkylation, organolithium reactions | Good solubility of organometallics, moderate polarity |
| Dichloromethane | N-Alkylation at lower temperatures | Good for temperature-sensitive reactions |
| Isopropanol | Hydrogenation reactions | Excellent for reduction steps if needed |
| Glacial acetic acid | Specialized transformations | Useful for certain phosphine-based reactions |
Purification and Characterization
Purification Methods
Optimal purification methods for (2R)-2-(methoxymethyl)-1-(3-phenylprop-1-en-1-yl)pyrrolidine include:
- Column chromatography using silica gel with ethyl acetate/hexanes or dichloromethane/methanol gradient systems
- Distillation under reduced pressure for larger scale preparations
- Recrystallization of suitable derivatives or salts
- Preparative HPLC for analytical grade material
Analytical Methods
Characterization of the compound should include:
| Analytical Method | Key Information Obtained |
|---|---|
| 1H and 13C NMR | Structural confirmation, E/Z isomer ratio, purity assessment |
| FTIR | Confirmation of key functional groups |
| HRMS | Molecular formula confirmation |
| Optical rotation | Confirmation of enantiomeric purity |
| Chiral HPLC | Enantiomeric excess determination |
Scale-Up Considerations and Industrial Applications
Batch Process Development
For larger-scale production, the following modifications are recommended:
- Use of more economical reagents and catalysts
- Implementation of in-process controls for reaction monitoring
- Development of continuous flow procedures for critical steps
- Consideration of safety parameters for exothermic steps
Economic and Ecological Considerations
The patent literature emphasizes that industrial processes should be "advantageous from economic and ecological points of view, with the yield which can be achieved and the achievable enantiomeric excesses being of particular significance".
Chemical Reactions Analysis
Types of Reactions
(2R)-2-(Methoxymethyl)-1-(3-phenylprop-1-en-1-yl)pyrrolidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to reduce the double bond in the phenylprop-1-en-1-yl group.
Substitution: Nucleophilic substitution reactions can occur at the methoxymethyl group, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other oxidizing agents.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Nucleophiles such as amines, thiols, or alkoxides.
Major Products Formed
Oxidation: Oxidized derivatives with functional groups such as aldehydes or carboxylic acids.
Reduction: Reduced derivatives with saturated hydrocarbon chains.
Substitution: Substituted derivatives with various functional groups replacing the methoxymethyl group.
Scientific Research Applications
Pharmacological Applications
Research into the pharmacological properties of (2R)-2-(Methoxymethyl)-1-(3-phenylprop-1-en-1-yl)pyrrolidine indicates several potential applications:
1. Anticancer Activity
Studies have demonstrated that derivatives of pyrrolidine compounds exhibit anticancer properties. For instance, the structural similarity of this compound to other known anticancer agents suggests it may act through mechanisms such as apoptosis induction or cell cycle arrest .
2. Analgesic and Sedative Effects
Similar compounds have been reported to possess analgesic and sedative effects, making them candidates for pain management therapies. The potential for (2R)-2-(Methoxymethyl)-1-(3-phenylprop-1-en-1-yl)pyrrolidine to modulate pain pathways could be explored through preclinical trials .
3. Modulation of Neurotransmitter Systems
Given its structural attributes, this compound may interact with neurotransmitter systems, particularly those involving dopamine and serotonin. This interaction could make it relevant in treating mood disorders or neurodegenerative diseases .
Synthetic Methodologies
The synthesis of (2R)-2-(Methoxymethyl)-1-(3-phenylprop-1-en-1-yl)pyrrolidine can be achieved through various synthetic routes that emphasize the importance of stereochemistry in drug design:
1. Chiral Synthesis Techniques
Utilizing chiral catalysts or reagents can enhance the yield of the desired enantiomer, which is crucial for the biological activity of the compound. This approach aligns with current trends in asymmetric synthesis within medicinal chemistry .
2. Functional Group Modifications
The introduction of different functional groups can lead to derivatives with enhanced biological activity or altered pharmacokinetics. Exploring various substituents on the pyrrolidine ring may yield compounds with improved therapeutic profiles .
Case Studies
Several studies highlight the applications of similar pyrrolidine derivatives:
Case Study 1: Anticancer Research
A study published in the Bulletin of Chemical Society of Ethiopia investigated novel pyrrolo[2,3-b]pyridine derivatives that exhibited significant anticancer activity against various cancer cell lines. The findings suggest that modifications to the core structure can lead to enhanced efficacy against tumor growth .
Case Study 2: Pain Management
Research on related compounds demonstrated their effectiveness in reducing pain in animal models. These compounds showed superior performance compared to standard analgesics like aspirin, indicating a promising avenue for developing new pain relief medications .
Mechanism of Action
The mechanism of action of (2R)-2-(Methoxymethyl)-1-(3-phenylprop-1-en-1-yl)pyrrolidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s effects are mediated through binding to these targets, leading to changes in cellular signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Structural Features
The compound’s structure includes two key moieties:
- Methoxymethyl group : Enhances solubility and influences stereoelectronic properties.
Analog Comparisons :
(2R,3S,4R)-2-Phenylsulfonylmethyl-3,4-isopropylidenedioxypyrrolidine () :
- Replaces methoxymethyl with a phenylsulfonylmethyl group, increasing steric bulk and acidity.
- The isopropylidenedioxy group creates a fused ring system, reducing conformational flexibility compared to the target compound .
(1-(6-Fluoropyridin-2-yl)pyrrolidin-3-yl)methanol (): Substitutes the phenylpropene group with a fluoropyridinyl moiety, altering electronic properties (electron-withdrawing fluorine) and hydrogen-bonding capacity (via -OH) .
Spiro-pyrrolidine-oxindole derivative () :
- Features a spiro junction and allyl/triisopropylsilyl groups, introducing significant steric hindrance absent in the target compound. The allyl group may confer radical reactivity, unlike the phenylpropene’s conjugation-driven stability .
Biological Activity
(2R)-2-(Methoxymethyl)-1-(3-phenylprop-1-en-1-yl)pyrrolidine is a pyrrolidine derivative that has garnered interest in pharmacological research due to its potential biological activities. This compound's unique structure, featuring a methoxymethyl group and a phenylpropene moiety, suggests possible interactions with various biological targets. This article reviews the biological activity of this compound, focusing on its pharmacological effects, structure-activity relationships (SAR), and relevant case studies.
Structure-Activity Relationship (SAR)
The biological activity of pyrrolidine derivatives is often influenced by their structural features. For (2R)-2-(Methoxymethyl)-1-(3-phenylprop-1-en-1-yl)pyrrolidine, the following aspects are crucial:
- Pyrrolidine Core : The pyrrolidine ring is known for its versatility in drug design, contributing to various activities such as antimicrobial, anticancer, and anti-inflammatory properties .
- Methoxymethyl Group : This group may enhance lipophilicity and influence the compound's ability to cross biological membranes, potentially increasing bioavailability.
- Phenylpropene Moiety : The presence of this moiety is associated with diverse biological effects, including modulation of neurotransmitter systems and potential anticancer activity .
Biological Activities
Research indicates that (2R)-2-(Methoxymethyl)-1-(3-phenylprop-1-en-1-yl)pyrrolidine exhibits several notable biological activities:
Antimicrobial Activity
Studies have demonstrated that pyrrolidine derivatives can exhibit significant antimicrobial properties. For instance, compounds similar to (2R)-2-(Methoxymethyl)-1-(3-phenylprop-1-en-1-yl)pyrrolidine have shown effectiveness against various bacterial strains, including Acinetobacter baumannii and Mycobacterium tuberculosis . The minimum inhibitory concentration (MIC) values for related compounds typically range from 31.25 μg/mL to 125 μg/mL against resistant strains .
Anticancer Properties
Pyrrolidine-based compounds have been investigated for their anticancer potential. In vitro studies suggest that derivatives can inhibit cell proliferation in various cancer cell lines, including HeLa and MCF-7 cells. For example, one study reported an IC50 value of 3.82 µM for a related compound against HeLa cells, indicating potent antiproliferative effects .
Anti-inflammatory Effects
Research has also highlighted the anti-inflammatory properties of pyrrolidine derivatives. Compounds targeting specific inflammatory pathways have shown promise in reducing inflammation markers in vitro and in vivo .
Case Studies
Several case studies have explored the biological activity of pyrrolidine derivatives, providing insights into their mechanisms of action:
- Antituberculosis Activity : A study focusing on thiohydantoin-pyrrolidine derivatives demonstrated enhanced activity against Mycobacterium tuberculosis, with some compounds showing MIC values significantly lower than traditional treatments like ethambutol .
- Neuropharmacological Studies : Investigations into the effects of pyrrolidine compounds on neurotransmitter systems have indicated potential applications in treating neurological disorders. For instance, certain derivatives were found to modulate serotonin and dopamine pathways effectively .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
